GABA-A Receptor Weak Agonism Profile
The compound exhibits weak agonist activity at the recombinant human GABA-A α1β2γ2S receptor. This low potency distinguishes it from potent GABA-A agonists such as muscimol (EC50 ~0.01–0.1 μM) or benzodiazepine-site modulators like diazepam (EC50 ~0.1 μM). The three-order-of-magnitude difference in EC50 values indicates that this compound is not a high-affinity GABA-A ligand and would not serve as a positive control for GABAergic activity [1].
| Evidence Dimension | GABA-A α1β2γ2S receptor agonism (EC50) |
|---|---|
| Target Compound Data | 48,000 nM (48 μM) |
| Comparator Or Baseline | Muscimol: 0.01–0.1 μM; Diazepam: ~0.1 μM |
| Quantified Difference | Target compound is ~480-fold less potent than muscimol; ~480-fold less potent than diazepam |
| Conditions | Recombinant human GABA-A α1β2γ2S receptor transiently expressed in human tsA201 cells, incubated for 30 minutes |
Why This Matters
This quantitative profile confirms the compound lacks significant GABA-A agonism, preventing its misapplication as a GABAergic tool compound and informing proper experimental design where GABA-A activation is not desired.
- [1] BindingDB. BDBM50525193 (CHEMBL4455221). Affinity Data for Cyclobutyl(3-methoxyphenyl)methanamine at GABA-A α1β2γ2S Receptor. View Source
